molecular formula C15H16ClN3O2 B5104711 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione

Cat. No. B5104711
M. Wt: 305.76 g/mol
InChI Key: OFBOOQQXKXQESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione, also known as CP-93,129, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. CP-93,129 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

The dopamine D3 receptor is a G protein-coupled receptor that is mainly expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. It is involved in the regulation of dopamine release and transmission, as well as the modulation of other neurotransmitter systems. 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione acts as a competitive antagonist of the D3 receptor, which means it can bind to the same site as dopamine or other agonists but cannot activate the receptor. By blocking the D3 receptor, 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione can alter the balance of dopamine signaling in the brain and affect various functions that are regulated by this system.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has been shown to have several biochemical and physiological effects that are related to its antagonism of the D3 receptor. For example, it can decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It can also reduce the expression of certain genes that are regulated by the D3 receptor, such as tyrosine hydroxylase and c-fos. In addition, 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione can modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione in lab experiments is its high selectivity and potency for the D3 receptor. This allows researchers to specifically target this receptor subtype without affecting other dopamine receptors or neurotransmitter systems. 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has also been shown to have good stability and solubility, which makes it suitable for various experimental conditions. However, one limitation of using 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione is its relatively low bioavailability and brain penetration, which may require higher doses or alternative administration routes in some studies.

Future Directions

There are several future directions for the research on 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione and the dopamine D3 receptor. One area of interest is the role of the D3 receptor in addiction and substance abuse, as it has been implicated in the reinforcing effects of drugs of abuse and the development of addiction. 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione and other D3 receptor antagonists may have potential as therapeutic agents for these conditions. Another direction is the investigation of the D3 receptor in neurological and psychiatric disorders, such as schizophrenia and depression, where it may play a role in the regulation of mood and cognition. Finally, further studies are needed to understand the complex interactions between the D3 receptor and other neurotransmitter systems, and how these interactions may contribute to normal and pathological brain function.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione involves several steps, starting from the reaction of 4-chlorophenylhydrazine with methyl acetoacetate to form 1-(4-chlorophenyl)-3-methyl-4-oxo-1,3-pyrrolidine. This intermediate is then reacted with N-methylpiperazine in the presence of sodium ethoxide to yield 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione. The overall yield of this synthesis method is around 25-30%.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has been widely used as a research tool to study the function and pharmacology of the dopamine D3 receptor. It has been shown to have high affinity and selectivity for this receptor subtype, and can effectively block its activation by dopamine or other ligands. 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has been used in various in vitro and in vivo studies to investigate the role of the D3 receptor in different physiological and pathological processes, such as reward, motivation, cognition, and movement.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBOOQQXKXQESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.